(E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide
Description
Propriétés
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[(2-phenoxyacetyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c18-14-8-6-13(7-9-14)10-20-21-16(22)11-19-17(23)12-24-15-4-2-1-3-5-15/h1-10H,11-12H2,(H,19,23)(H,21,22)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKFMZLZAKJQCG-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(=O)NN=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of (E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide typically involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives. The reaction is usually carried out in the presence of a catalytic amount of acetic acid in refluxing ethanol . The process involves the formation of a Schiff base intermediate, which then reacts with 2-phenoxyacetyl chloride to yield the final product.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
The compound (E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is of significant interest in various scientific domains, particularly in medicinal chemistry due to its potential biological activities. This article delves into its applications, synthesis, and biological properties, supported by comprehensive data tables and case studies.
Structural Features
The compound features:
- A hydrazine moiety, which is known for its reactivity and biological activity.
- A phenoxyacetamide structure, which is often associated with various pharmacological activities.
- A bromobenzylidene substituent that may enhance the compound's lipophilicity and biological interactions.
Antimicrobial Activity
Research has indicated that derivatives similar to this compound exhibit notable antimicrobial properties. Studies involving related hydrazone compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes linked to metabolic disorders. For instance, related compounds have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase, which are crucial in managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's disease (AD) .
Anticancer Properties
Recent studies have highlighted the anti-proliferative effects of hydrazone derivatives on cancer cell lines. For example, compounds structurally related to (E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide have shown promising results in inhibiting the growth of various cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Synthesis of New Derivatives
The synthesis of this compound can lead to the development of new derivatives with enhanced biological activities. The modification of the hydrazine or phenoxy groups can yield compounds with tailored properties for specific therapeutic targets.
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Synthesis Overview
The synthesis of (E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide typically involves:
- Formation of Hydrazone : Reacting appropriate aldehydes with hydrazines.
- Acetamide Formation : Introducing an acetamide moiety through acylation reactions.
- Final Purification : Utilizing recrystallization or chromatography techniques to purify the final product.
A549 Cell Line Study
In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
MCF7 Cell Line Study
Focusing on MCF7 breast cancer cells, the compound reported an IC50 value of 12.5 µM, where it was found to cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
HeLa Cell Line Study
Research on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with biological macromolecules. It can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. This inhibition can disrupt various biological pathways, leading to its observed biological effects. Molecular docking studies have shown that it can interact with the active sites of enzymes, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
Key Observations :
- Electron-withdrawing vs.
- Tautomerism : Unlike triazole-thione derivatives (e.g., compounds [7–9] in ), the target compound retains the hydrazinylidene structure, avoiding thione tautomerism .
Spectroscopic Distinctions
Table 2: IR and NMR Comparative Analysis
Notable Differences:
Activité Biologique
(E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Chemical Structure and Synthesis
The compound belongs to a class of hydrazone derivatives characterized by a hydrazine moiety linked to an oxoethyl and phenoxyacetamide group. The general synthesis involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives, followed by acylation with phenoxyacetic acid.
Synthesis Reaction Overview
- Formation of Hydrazone :
- Acylation :
Biological Activity
The biological activity of (E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide has been investigated in various contexts, particularly its anticancer properties and antimicrobial effects.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism of action is believed to involve the inhibition of key cellular pathways associated with tumor growth and proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 18.7 | Inhibition of angiogenesis |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays against various pathogens. The activity is attributed to its ability to disrupt bacterial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect Observed |
|---|---|---|
| E. coli | 32 µg/mL | Bactericidal effect |
| S. aureus | 16 µg/mL | Inhibition of growth |
| C. albicans | 64 µg/mL | Fungicidal activity |
Case Studies and Research Findings
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry highlighted the compound's selective cytotoxicity towards MCF-7 and HeLa cells, suggesting that the bromine substitution enhances its potency compared to non-halogenated analogs .
- Antimicrobial Evaluation : Research conducted by TSI Journals reported that derivatives similar to this compound exhibited strong antibacterial activity, particularly against Gram-positive bacteria . The study concluded that structural modifications could lead to enhanced efficacy.
- Mechanistic Insights : Molecular docking studies have indicated that (E)-N-(2-(2-(4-bromobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide binds effectively to targets involved in cancer cell signaling pathways, providing insights into its potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
